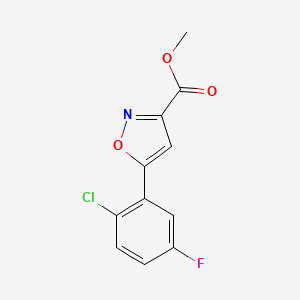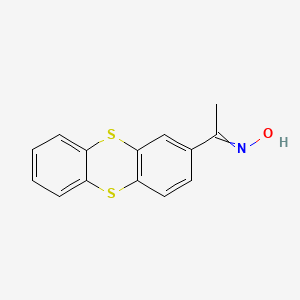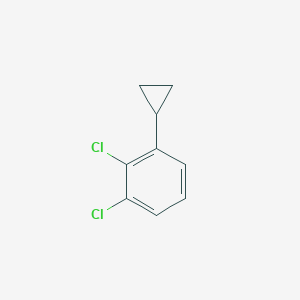![molecular formula C36H38O7Si B13708633 (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a tert-butyldiphenylsilyl group, and dibenzoate esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate typically involves multiple steps. The starting material is often a tetrahydrofuran derivative, which undergoes protection and functionalization reactions. The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The methoxy group is introduced via methylation reactions, and the dibenzoate esters are formed through esterification reactions with benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It can be used in the study of biochemical pathways and as a probe to investigate enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can protect reactive sites on the molecule, allowing for selective reactions at other sites. The dibenzoate esters can undergo hydrolysis to release benzoic acid derivatives, which can then participate in further reactions. The methoxy group can act as an electron-donating group, influencing the reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives with different protecting groups or functional groups. Examples include:
- (2R,3R,4R,5R)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate
- (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-hydroxytetrahydrofuran-3,4-diyl Dibenzoate
Uniqueness
The uniqueness of (2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate lies in its specific combination of functional groups and protecting groups, which confer unique reactivity and stability. The tert-butyldiphenylsilyl group provides steric protection, while the methoxy group influences the electronic properties of the molecule. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Formule moléculaire |
C36H38O7Si |
|---|---|
Poids moléculaire |
610.8 g/mol |
Nom IUPAC |
[4-benzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C36H38O7Si/c1-36(2,3)44(28-21-13-7-14-22-28,29-23-15-8-16-24-29)40-25-30-31(42-33(37)26-17-9-5-10-18-26)32(35(39-4)41-30)43-34(38)27-19-11-6-12-20-27/h5-24,30-32,35H,25H2,1-4H3 |
Clé InChI |
JOAZEAYROJJPED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)OC)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)




![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)






![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)

